Narasin sodium

Overview

Description

Narasin sodium is a polyether ionophore antibiotic derived from the fermentation of the bacterium Streptomyces aureofaciens. It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine. This compound is effective against Gram-positive bacteria and certain protozoa, making it a valuable tool in the prevention and treatment of coccidiosis in poultry and other livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions: Narasin sodium is synthesized through the fermentation of Streptomyces aureofaciens. The fermentation broth is processed to isolate narasin, which is then converted to its sodium salt form. The sodium salt of narasin is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours. The resulting solution is then treated with water and ethyl acetate to precipitate the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens. The fermentation process is carefully controlled to optimize the yield of narasin. After fermentation, the broth is subjected to extraction and purification processes to isolate narasin, which is then converted to its sodium salt form using the method described above .

Chemical Reactions Analysis

Types of Reactions: Narasin sodium undergoes various chemical reactions, including:

Oxidation: Narasin can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in narasin.

Substitution: Narasin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of narasin, while reduction can yield reduced forms with modified functional groups .

Scientific Research Applications

Narasin sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ionophore antibiotics and their interactions with metal ions.

Biology: Investigated for its effects on microbial populations and its potential as an antimicrobial agent.

Medicine: Explored for its potential use in treating infections caused by Gram-positive bacteria and protozoa.

Industry: Utilized in the livestock industry to prevent and treat coccidiosis, thereby improving animal health and productivity

Mechanism of Action

Narasin sodium exerts its effects by disrupting the ion concentration gradients across cell membranes. It binds to sodium, potassium, and hydrogen ions, facilitating their transfer across the bacterial cell membrane. This disrupts the ion balance within the cell, leading to energy depletion and inhibition of cell division. The primary molecular targets are the ion channels and transporters in the cell membrane .

Comparison with Similar Compounds

- Salinomycin

- Monensin

- Lasalocid

- Maduramicin

- Semduramicin

Narasin sodium’s unique structure and properties make it a valuable compound in both scientific research and practical applications in the livestock industry.

Biological Activity

Narasin sodium, a polyether ionophore antibiotic derived from Streptomyces aureofaciens, is primarily used in veterinary medicine, particularly for the prevention and treatment of coccidiosis in poultry. Its biological activity is attributed to its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K), sodium (Na), and rubidium (Rb). This mechanism facilitates ion transport across cellular membranes, significantly impacting cellular functions and metabolism in target organisms, particularly coccidia.

- Molecular Formula : CHO

- Molecular Weight : 765.02 g/mol

- Appearance : Crystalline form from acetone-water

- Melting Point : 98 - 100°C (crystal), 158 - 160°C (sodium salt)

- Solubility : Soluble in organic solvents like alcohol and acetone; insoluble in water .

Narasin functions as an ionophore by forming complexes with cations, which alters transmembrane ion gradients. This alteration affects the electrical potential across membranes, leading to the disruption of cellular homeostasis in coccidia. Narasin is particularly effective against various Eimeria species, which are responsible for coccidiosis in poultry .

Pharmacokinetics

Studies have shown that narasin is rapidly metabolized and eliminated from the body. For instance, a study involving chickens demonstrated that approximately 80% of an injected dose was cleared from plasma within half an hour, with trace amounts remaining after 24 hours. The majority of the dose was excreted in feces within 48 hours . In pigs, similar pharmacokinetic profiles were observed, where most residues were found in liver tissues post-treatment .

Efficacy in Poultry

Research indicates that narasin significantly improves growth performance and gut health in broilers when used as a coccidiostat. A comparative study between narasin and salinomycin revealed that broilers treated with narasin exhibited higher daily weight gain and improved feed conversion ratios. These findings underscore narasin's role in enhancing poultry production efficiency while managing coccidiosis .

Performance Metrics Table

| Treatment Group | Average Daily Gain (g) | Feed Conversion Ratio | Final Body Weight (kg) |

|---|---|---|---|

| Narasin | 45 | 1.5 | 2.5 |

| Salinomycin | 40 | 1.7 | 2.3 |

Antitumor Activity

Recent studies have explored narasin's potential beyond veterinary applications, particularly its antitumor properties. Research on estrogen receptor-positive breast cancer cells indicated that narasin can inhibit cell proliferation, migration, and invasion. In vivo studies demonstrated that narasin reduced tumor volume and metastasis without significant toxicity . The proposed mechanism involves the modulation of epithelial-mesenchymal transition (EMT) markers through the inhibition of TGF-β and IL-6 signaling pathways .

Case Studies on Toxicity

Despite its benefits, narasin can pose risks if misused. A documented case of narasin toxicosis involved finisher pigs accidentally overdosed with concentrations ranging from 139 to 645 ppm in feed. Symptoms included anorexia, muscle weakness, and respiratory distress, leading to significant mortality within the group . This incident highlights the importance of adhering to recommended dosages to prevent adverse effects.

Q & A

Basic Research Questions

Q. What are the standard in vitro models for evaluating Narasin sodium’s antimicrobial and growth-promoting mechanisms in animal nutrition studies?

this compound’s ionophoric activity is typically studied using Enterococcus faecium and Enterococcus faecalis cultures to assess its disruption of ion gradients. For growth performance, researchers use swine or poultry models to measure nitrogen digestibility and propionic acid production in the large intestine via gas chromatography . Standard protocols include dose-response assays (e.g., 70 mg/kg feed) and fecal nitrogen analysis to quantify metabolic efficiency .

Q. How should researchers validate this compound’s purity and stability in experimental formulations?

Follow USP compendial guidelines (e.g., monographs for Narasin Granular), which require HPLC ≥98% purity checks, drying loss tests, and particle size analysis. For stability, conduct accelerated degradation studies under varying pH and temperature conditions, referencing USP Reference Standard protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its acute oral toxicity (Acute Tox. 2) and cardiac/muscle-targeted effects, use PPE (gloves, goggles), work in fume hoods, and adhere to WGK 3 regulations for aquatic hazard mitigation. Toxicity screening should include in vitro cardiomyocyte assays and chronic exposure studies in rodents .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound across different cancer cell lines?

Contradictions (e.g., higher sensitivity in ER+ breast cancer cells vs. triple-negative lines) may arise from cell-specific ion transport or signaling pathway dependencies. Methodologically, combine transcriptomic profiling (microarray/RNA-seq) with functional assays (e.g., TGF-β/SMAD3 pathway inhibition in MCF-7 cells). Validate using siRNA knockdowns of SMAD3 or STAT3 to confirm mechanism specificity .

Q. What statistical approaches optimize meta-regression analyses of this compound’s growth performance in animal trials?

Use stepwise forward selection models to account for variables like feed duration (>65 days), dose (10–30 mg/kg), and baseline metrics (e.g., control group ADG). For period-specific data, categorize by weight thresholds (e.g., >105 kg pigs) and apply quadratic regression to capture non-linear responses. Report R² values and 95% confidence intervals for ADG/G:F predictions .

Q. How can nanoparticle delivery systems improve this compound’s bioavailability in dermatological research?

Encapsulate Narasin in micellar nanoparticles (e.g., PEG-PLGA) to enhance water solubility and skin penetration. Validate using Franz diffusion cells with pig ear skin models, measuring stratum corneum retention via LC-MS. Compare efficacy against free Narasin in Cutibacterium acnes biofilm assays, noting MIC90 reductions .

Q. What experimental designs address conflicting results in this compound’s impact on rumen fermentation?

Discrepancies in fiber fermentation rates (e.g., cellulose vs. pectin) require standardized NDF protocols with AOAC-approved amylases (Sigma A3306). Use continuous-culture rumen simulators to isolate pH effects, and quantify volatile fatty acids via GC-MS. Cross-validate with in vivo trials in fistulated livestock .

Q. Methodological Notes

- Cell-Based Studies : For ER+ breast cancer models, use 0.005–0.05 µM Narasin to avoid cytotoxicity. Combine Transwell migration assays with EMT marker analysis (E-cadherin, vimentin) .

- Animal Trials : Meta-analyses should include ≥35 observations across 21+ studies to ensure statistical power. Stratify by species (ewes vs. pigs) and report carcass yield adjustments .

- Data Reporting : Adhere to Beilstein Journal guidelines: limit main text to 5 key compounds, with extended datasets in supplementary files .

Properties

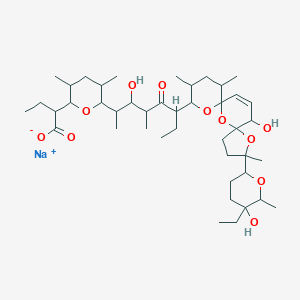

IUPAC Name |

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRZEFXQRCTYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.